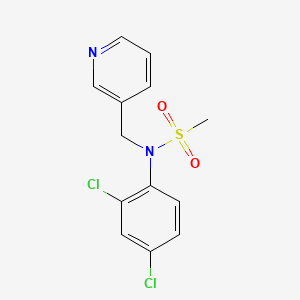![molecular formula C8H6N2O4 B8713884 2-Methyl-6-nitrobenzo[d]oxazol-4-ol CAS No. 88172-84-3](/img/structure/B8713884.png)
2-Methyl-6-nitrobenzo[d]oxazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-nitrobenzo[d]oxazol-4-ol is a heterocyclic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitrobenzo[d]oxazol-4-ol typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminophenol with 2-nitrobenzaldehyde under acidic conditions, followed by cyclization to form the benzoxazole ring . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an organic solvent like ethanol or acetic acid.
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance yield and efficiency. Magnetic solid acid nanocatalysts have been introduced to facilitate the synthesis of benzoxazole derivatives, offering high yields and reusability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-6-nitrobenzo[d]oxazol-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the nitro group.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Reduction: Conversion to 2-methyl-6-amino-1,3-benzoxazol-4-ol.
Substitution: Formation of halogenated or nitrated derivatives of the benzoxazole ring.
Applications De Recherche Scientifique
2-Methyl-6-nitrobenzo[d]oxazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-nitrobenzo[d]oxazol-4-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound’s ability to inhibit specific enzymes and disrupt cellular processes is a key aspect of its biological activity .
Comparaison Avec Des Composés Similaires
2-Methyl-1,3-benzoxazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol:
Uniqueness: 2-Methyl-6-nitrobenzo[d]oxazol-4-ol is unique due to the presence of both methyl and nitro groups, which confer distinct electronic and steric properties. These substituents enhance its reactivity and broaden its range of applications in scientific research and industry.
Propriétés
Numéro CAS |
88172-84-3 |
|---|---|
Formule moléculaire |
C8H6N2O4 |
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
2-methyl-6-nitro-1,3-benzoxazol-4-ol |
InChI |
InChI=1S/C8H6N2O4/c1-4-9-8-6(11)2-5(10(12)13)3-7(8)14-4/h2-3,11H,1H3 |
Clé InChI |
SDYPQBKZKJWWBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2O1)[N+](=O)[O-])O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-isopropyl-5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B8713834.png)










